2-Methoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-bromobenzoate
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Overview
Description
2-METHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE is a complex organic compound that features a piperidine ring, a methoxy group, and a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .
Scientific Research Applications
2-METHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DICHLOROBENZOATE
- 2-METHOXY-4-[(4-METHYL-1-PIPERIDINYL)CARBONOTHIOYL]PHENYL 4-METHOXYBENZOATE
Uniqueness
2-METHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H20BrNO3S |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
[2-methoxy-4-(piperidine-1-carbothioyl)phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C20H20BrNO3S/c1-24-18-13-15(19(26)22-11-3-2-4-12-22)7-10-17(18)25-20(23)14-5-8-16(21)9-6-14/h5-10,13H,2-4,11-12H2,1H3 |
InChI Key |
GZOSEWSRYVKEAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCCCC2)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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